
Utilizing BS2G Crosslinker in Experimental
Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B11932278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of

Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive crosslinker. BS2G

is a valuable tool for covalently linking interacting proteins and other biomolecules, thereby

enabling the study of protein-protein interactions, the stabilization of protein complexes, and

the conjugation of antibodies. Its water-solubility and inability to permeate cell membranes

make it particularly well-suited for applications involving cell surface proteins.[1][2][3][4][5]

Key Characteristics and Properties of BS2G
BS2G possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically with

primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to

form stable amide bonds.[2][6] The sulfonated nature of the NHS esters renders the molecule

water-soluble, allowing for crosslinking reactions to be performed in aqueous buffers at or near

physiological pH.[5]
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Property Value Reference

Alternative Names

Sulfo-DSG,

Bis(Sulfosuccinimidyl)

glutarate

[7]

Molecular Weight 530.35 g/mol [7]

Spacer Arm Length 7.7 Å [1][7][8]

Reactivity Primary amines (-NH2) [1][2]

Solubility Water-soluble [1][3][6]

Cell Membrane Permeability Impermeable [1][3][4][5]

Storage

Store desiccated at 4°C or

-20°C, protected from

moisture.

[6][7][8]

Core Applications and Methodologies
BS2G is a versatile crosslinker with a range of applications in biological research. Below are

detailed protocols for some of its primary uses.

General Protein Crosslinking Protocol
This protocol outlines the fundamental steps for crosslinking proteins in solution. It can be

adapted for various downstream applications, including SDS-PAGE analysis, mass

spectrometry, and immunoassays.

Materials:

BS2G Crosslinker

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid

amine-containing buffers like Tris, as they will compete for reaction with the crosslinker.[7]

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.
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Protein sample of interest.

Protocol:

Reagent Preparation:

Equilibrate the BS2G vial to room temperature before opening to prevent condensation, as

the reagent is moisture-sensitive.[7]

Immediately before use, prepare a stock solution of BS2G in a non-amine containing,

aqueous buffer (e.g., PBS). For example, dissolve 10 mg of BS2G in 350 µL of 25 mM

Sodium Phosphate, pH 7.4 to make a 50 mM solution.[7]

Crosslinking Reaction:

Add the BS2G stock solution to the protein sample. The final concentration of BS2G

should be optimized for the specific application. A common starting point is a 10- to 50-fold

molar excess of crosslinker to protein.[8] For a 20-fold molar excess, the final crosslinker

concentration is typically between 0.5 to 5 mM.[7]

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

[7] Reaction rates are slower at lower temperatures.[7]

Quenching:

Terminate the crosslinking reaction by adding the Quenching Buffer to a final concentration

of 20-50 mM.[7]

Incubate for 15 minutes at room temperature to quench any unreacted BS2G.[7]

Downstream Processing:

The crosslinked sample is now ready for downstream analysis. Depending on the

application, this may involve SDS-PAGE, size-exclusion chromatography, or digestion for

mass spectrometry.

To remove excess crosslinker and quenching buffer, the sample can be desalted using

dialysis or gel filtration.[7]
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Optimization: The optimal crosslinker-to-protein molar ratio and incubation time should be

determined empirically for each system. This can be achieved by performing a titration of the

BS2G concentration and analyzing the results by SDS-PAGE to observe the formation of

higher molecular weight crosslinked species.

Co-Immunoprecipitation (Co-IP) with BS2G Crosslinking
Crosslinking prior to immunoprecipitation can stabilize weak or transient protein-protein

interactions, allowing for their capture and identification. BS2G is ideal for this application as it

can be used to crosslink interacting proteins within a cell lysate before the immunoprecipitation

step.

Materials:

Cell lysate containing the protein of interest and its potential binding partners.

Primary antibody specific to the protein of interest.

Protein A/G magnetic or agarose beads.

BS2G Crosslinker.

Lysis Buffer (non-amine based, e.g., RIPA buffer without Tris).

Wash Buffer (e.g., PBS with 0.1% Tween-20).

Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0 or SDS-PAGE sample buffer).

Quenching Buffer (1 M Tris-HCl, pH 7.5).

Protocol:

Cell Lysis:

Lyse cells using a non-amine containing lysis buffer to release proteins.

Clarify the lysate by centrifugation to remove cellular debris.

Crosslinking:
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Add freshly prepared BS2G to the cell lysate. A final concentration of 1-5 mM is a good

starting point.

Incubate at room temperature for 30 minutes with gentle rotation.

Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and

incubate for 15 minutes.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. This

step reduces non-specific binding.

Add the primary antibody to the pre-cleared lysate and incubate for 1-2 hours or overnight

at 4°C with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2

hours at 4°C to capture the antibody-protein complexes.

Washing:

Pellet the beads by centrifugation or using a magnetic rack.

Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

Elution:

Elute the crosslinked protein complexes from the beads using Elution Buffer.

Neutralize the eluate immediately if using a low pH elution buffer by adding a neutralizing

buffer (e.g., 1 M Tris, pH 8.5).

Analysis:

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining,

or Western blotting.
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For identification of unknown interacting partners, the eluted sample can be analyzed by

mass spectrometry.

Antibody Labeling with BS2G
BS2G can be used to create antibody conjugates, for example, by linking an antibody to an

enzyme or a fluorescent protein. This protocol provides a general framework for such

conjugations.

Materials:

Antibody to be labeled.

Protein/molecule to be conjugated to the antibody.

BS2G Crosslinker.

Conjugation Buffer: PBS or Borate buffer, pH 8.0-8.5.

Desalting column or dialysis cassette.

Protocol:

Buffer Exchange:

Ensure the antibody and the protein to be conjugated are in an amine-free buffer, such as

PBS. If necessary, perform a buffer exchange using a desalting column or dialysis.

Reaction Setup:

Combine the antibody and the protein to be conjugated in the Conjugation Buffer at the

desired molar ratio.

Prepare a fresh stock solution of BS2G in the Conjugation Buffer.

Crosslinking:

Add the BS2G stock solution to the protein mixture. A 20- to 50-fold molar excess of BS2G

over the protein with the lower concentration is a recommended starting point.
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Incubate the reaction for 1-2 hours at room temperature.

Purification:

Remove excess BS2G and unreacted proteins by size-exclusion chromatography or

dialysis. The desired antibody conjugate should be in the higher molecular weight

fractions.

Characterization:

Analyze the purified conjugate by SDS-PAGE to confirm the presence of a higher

molecular weight product.

Further characterization can be performed to determine the conjugation efficiency and to

confirm that the biological activity of the antibody and the conjugated molecule are

retained.

Quantitative Data Summary

Parameter
General Protein
Crosslinking

Co-
Immunoprecipitatio
n

Antibody Labeling

BS2G Concentration

0.5 - 5 mM (10-50 fold

molar excess over

protein)

1 - 5 mM

20-50 fold molar

excess over limiting

protein

Reaction Buffer
PBS or HEPES, pH

7.2-8.0

Non-amine based

lysis buffer

PBS or Borate buffer,

pH 8.0-8.5

Incubation Time
30-60 min at RT or 2h

on ice
30 min at RT 1-2 hours at RT

Quenching Reagent
20-50 mM Tris or

Glycine
50 mM Tris

N/A (purification

removes excess)

Quenching Time 15 min at RT 15 min at RT N/A
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Chemical Reaction of BS2G
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Caption: Reaction mechanism of BS2G with primary amines on two proteins.
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Caption: General workflow for a protein crosslinking experiment using BS2G.

Co-Immunoprecipitation Workflow with BS2G
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Caption: Workflow for Co-IP incorporating a BS2G crosslinking step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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